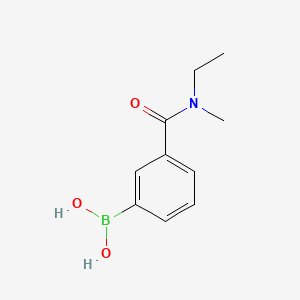
(3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid
Descripción general
Descripción
“(3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C10H14BNO3 . It has an average mass of 207.034 Da and a mono-isotopic mass of 207.106674 Da .
Molecular Structure Analysis
The molecular structure of “(3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid” consists of an ethyl(methyl)carbamoyl group attached to the 3-position of a phenyl ring, which is further substituted at the boronic acid group .Physical And Chemical Properties Analysis
“(3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 207.04 .Aplicaciones Científicas De Investigación
Organic Synthesis: Suzuki-Miyaura Coupling
(3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid: is utilized in the Suzuki-Miyaura coupling reaction, a widely applied method for forming carbon-carbon bonds . This reaction is known for its mild conditions and tolerance of various functional groups, making it a staple in organic synthesis.
Drug Development: Neutron Capture Therapy
Boronic acids, including (3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid , are explored as boron carriers in neutron capture therapy, a targeted cancer treatment approach . Their role is crucial in designing drugs that can deliver therapeutic boron to malignant cells.
Sensing Applications: Diol Recognition
The compound’s ability to interact with diols and strong Lewis bases makes it valuable in sensing applications. It can be used to develop sensors for detecting sugars and other diol-containing molecules, which is significant in medical diagnostics .
Analytical Chemistry: Chromatography
In analytical chemistry, (3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid can be employed in chromatography for the separation of complex mixtures, especially those containing sugars or other compounds with diol groups .
Materials Science: Polymer Chemistry
This boronic acid derivative is used in polymer chemistry to create materials with specific binding properties. It can be incorporated into polymers for applications such as controlled drug release systems .
Environmental Science: Fluorescent Sensing
The compound’s fluorescent sensing capabilities are leveraged in environmental science to detect pollutants and other environmental analytes. Its interaction with various agents can signal the presence of specific substances .
Agriculture: Crop Protection
While direct applications in agriculture are not extensively documented, the sensing capabilities of boronic acids could be adapted for monitoring soil health and detecting plant pathogens .
Biochemistry: Protein Manipulation
In biochemistry, (3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid is used for protein manipulation and modification. It can form reversible covalent bonds with proteins, aiding in protein purification and labeling .
Safety And Hazards
Propiedades
IUPAC Name |
[3-[ethyl(methyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c1-3-12(2)10(13)8-5-4-6-9(7-8)11(14)15/h4-7,14-15H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUBMQPFOZJFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N(C)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657433 | |
| Record name | {3-[Ethyl(methyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid | |
CAS RN |
871333-07-2 | |
| Record name | {3-[Ethyl(methyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



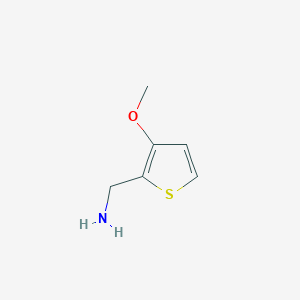



![4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride](/img/structure/B1418359.png)
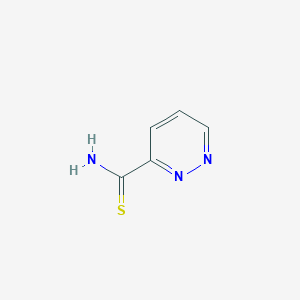

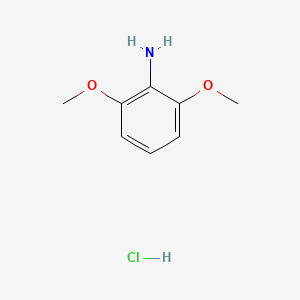
![Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride](/img/structure/B1418369.png)
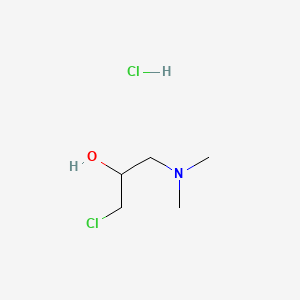
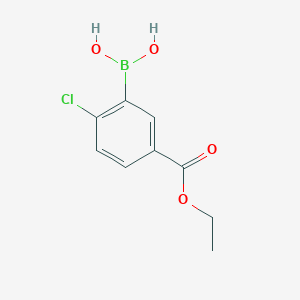
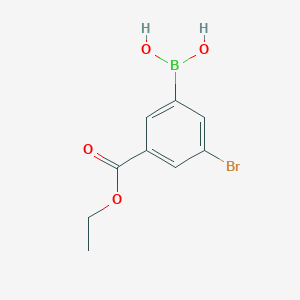
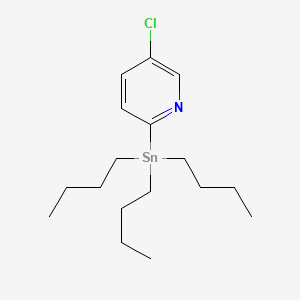
![Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride](/img/structure/B1418377.png)